molecular formula C3H9Cl2N B046521 3-Chloropropylamine hydrochloride CAS No. 6276-54-6

3-Chloropropylamine hydrochloride

Cat. No.: B046521
CAS No.: 6276-54-6
M. Wt: 130.01 g/mol
InChI Key: IHPRVZKJZGXTBQ-UHFFFAOYSA-N
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Description

3-Chloropropylamine hydrochloride is an organic compound with the molecular formula C3H9Cl2N. It is a white to off-white crystalline powder that is soluble in water and methanol but slightly soluble in DMSO. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .

Biochemical Analysis

Biochemical Properties

The role of 3-Chloropropylamine hydrochloride in biochemical reactions is primarily as a reagent in organic synthesis The specific enzymes, proteins, and other biomolecules it interacts with can vary depending on the context of the reaction

Molecular Mechanism

The molecular mechanism of action of This compound It is known to participate in the synthesis of various polymers

Temporal Effects in Laboratory Settings

The temporal effects of This compound It is known to be relatively stable in air, but it can produce toxic hydrogen chloride gas when heated .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropylamine hydrochloride is typically synthesized by reacting 3-chloropropylamine with hydrochloric acid. The reaction is straightforward and involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloropropylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chloroethylamine hydrochloride
  • 2-Bromoethylamine hydrobromide
  • 3-Bromopropylamine hydrobromide

Comparison:

Properties

IUPAC Name

3-chloropropan-1-amine;hydrochloride
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InChI

InChI=1S/C3H8ClN.ClH/c4-2-1-3-5;/h1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRVZKJZGXTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978417
Record name 3-Chloropropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

130.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown powder; [Sigma-Aldrich MSDS]
Record name 3-Chloropropylamine hydrochloride
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CAS No.

6276-54-6
Record name 1-Propanamine, 3-chloro-, hydrochloride
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Record name 3-Chloropropan-1-amine--hydrogen chloride (1/1)
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Record name 3-chloropropylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 3-chloropropylamine hydrochloride in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it is a key reagent in the preparation of:

  • Tellurium-containing amines: Researchers have successfully synthesized primary amines incorporating a tellurium atom by reacting this compound with diphenyl ditelluride and sodium borohydride. These amines are further modified to produce thioureas with both nitroxyl and tellurium functionalities, which exhibit promising fungicidal properties. []
  • Nitrogen-enriched activated carbon: this compound can functionalize activated carbon, leading to nitrogen enrichment. This modification aims to enhance carbon dioxide adsorption capabilities by increasing surface basicity. []

Q2: How does the use of this compound affect the properties of activated carbon in carbon dioxide adsorption?

A2: While nitrogen enrichment of activated carbon with this compound is expected to increase CO2 adsorption due to higher surface basicity, studies show a more complex picture. The incorporation of nitrogen can partially block access to small pores, leading to a lower BET surface area. This decrease in surface area might offset the benefits of increased basicity, resulting in no significant improvement or even a decrease in CO2 adsorption capacity. []

Q3: Can you explain the role of this compound in synthesizing N,N-dimethyl-3-chloropropylamine Hydrochloride?

A3: this compound acts as a starting material in the synthesis of N,N-dimethyl-3-chloropropylamine Hydrochloride. This reaction involves reacting this compound with dimethylamine, typically in the presence of a phase-transfer catalyst like PEG 600. This synthesis route offers a practical method to produce the desired tertiary amine. []

Q4: Has this compound been explored in material science applications?

A4: Yes, this compound plays a crucial role in developing air-stable mixed lead halide perovskite materials. When introduced during the one-step deposition method, this compound acts as a film-forming agent, promoting the formation of highly oriented large crystal domains within the perovskite structure. These structural improvements significantly enhance the material's photoluminescence intensity and charge carrier lifetime, making it highly promising for optoelectronic applications. []

Q5: What analytical techniques are commonly employed to characterize compounds derived from this compound?

A5: Researchers utilize a range of analytical methods to characterize compounds synthesized using this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides crucial structural information, including 1H, 13C, 125Te{1H}, 77Se{1H}, and 195Pt{1H} NMR data. [, ]
  • Infrared (IR) Spectroscopy: This method helps identify functional groups and characterize bonding interactions within the synthesized compounds. [, , , ]
  • X-ray crystallography: This technique is used to determine the three-dimensional structure of crystalline compounds. []
  • Scanning electron microscopy (SEM): This method provides information about the surface morphology and pore structure of materials. []
  • Mercury intrusion porosimetry (MIP): This technique measures the pore size distribution and total pore volume of porous materials. []

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